![molecular formula C11H7ClN2O B13142950 6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
6-Chloro-[3,3'-bipyridine]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a chloro group at the 6-position and a carbaldehyde group at the 4-position on the bipyridine structure makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,3’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms C(sp2)-C(sp2) bonds using palladium catalysts . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 6-Chloro-[3,3’-bipyridine]-4-carbaldehyde may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 6-Chloro-[3,3’-bipyridine]-4-carboxylic acid.
Reduction: 6-Chloro-[3,3’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde is used in several scientific research fields:
Biology: It is used in the synthesis of biologically active molecules that can interact with specific biological targets.
Medicine: Research into its potential therapeutic applications, including its role in drug development.
Industry: Used in the development of materials with specific properties, such as liquid crystals and polymers.
作用機序
The mechanism of action of 6-Chloro-[3,3’-bipyridine]-4-carbaldehyde involves its ability to coordinate with metal centers. The nitrogen atoms in the bipyridine structure can form strong bonds with transition metals, leading to the formation of stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
類似化合物との比較
Similar Compounds
- 6-Bromo-[3,3’-bipyridine]-4-carbaldehyde
- 6-Chloro-[3,3’-bipyridine]
- 4,4’-Bipyridine
Uniqueness
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde is unique due to the presence of both a chloro group and a carbaldehyde group on the bipyridine structure. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
特性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
2-chloro-5-pyridin-3-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-7H |
InChIキー |
UPWDQJHSHKBXBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






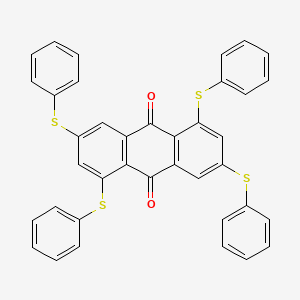
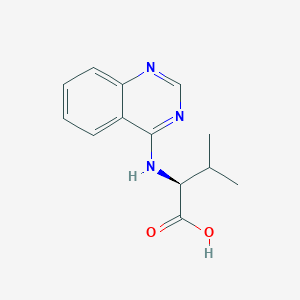
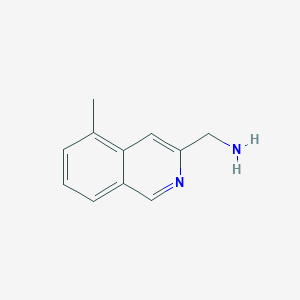

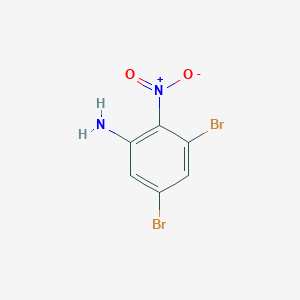
![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
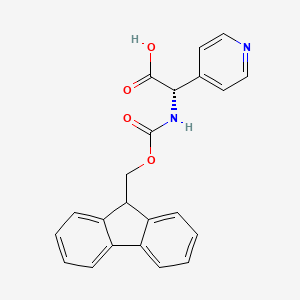
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
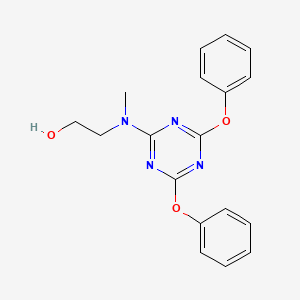
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
